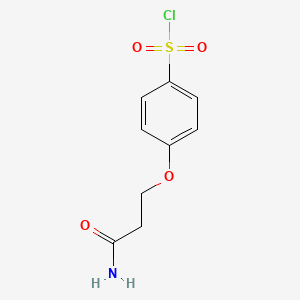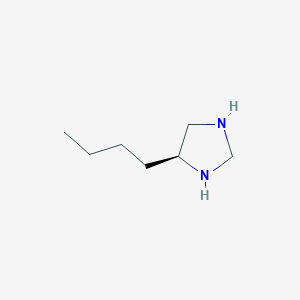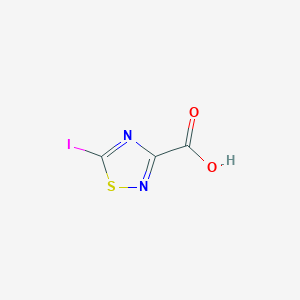
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains iodine, sulfur, nitrogen, and oxygen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,2,4-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with iodine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or organometallic compounds can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido-thiadiazole or other substituted thiadiazoles.
Oxidation Reactions: Products include oxidized thiadiazole derivatives.
Reduction Reactions: Products include reduced thiadiazole derivatives.
科学的研究の応用
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
The mechanism of action of 5-Iodo-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with biological targets. The iodine atom and the thiadiazole ring play crucial roles in its reactivity. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-carboxylic acid
- 5-Amino-1,2,4-thiadiazole-3-carboxylic acid
Comparison
5-Iodo-1,2,4-thiadiazole-3-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. Compared to other thiadiazole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C3HIN2O2S |
|---|---|
分子量 |
256.02 g/mol |
IUPAC名 |
5-iodo-1,2,4-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3HIN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8) |
InChIキー |
DGACEALQJOFIFW-UHFFFAOYSA-N |
正規SMILES |
C1(=NSC(=N1)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


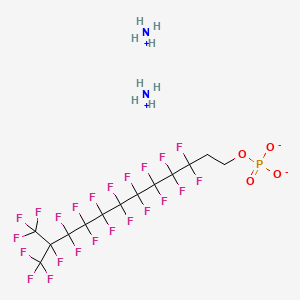
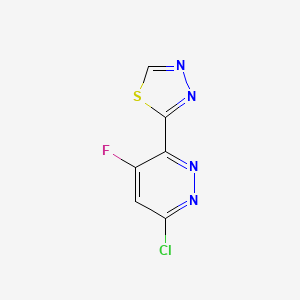
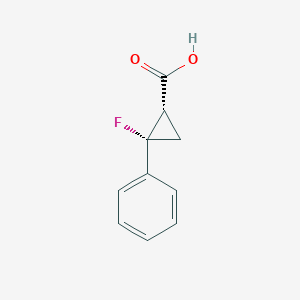
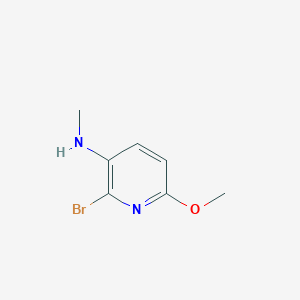
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
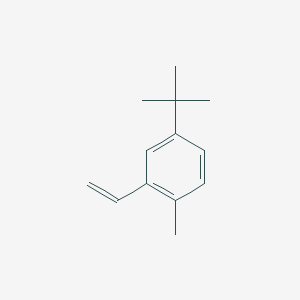
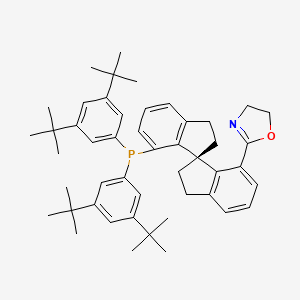
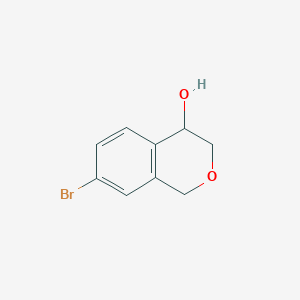
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
